molecular formula C7H7N3S B12826760 S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine CAS No. 41066-68-6

S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine

Cat. No.: B12826760
CAS No.: 41066-68-6
M. Wt: 165.22 g/mol
InChI Key: ZDXCSDOLRSKTIP-UHFFFAOYSA-N
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Description

S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine: is a compound that features a benzimidazole ring, which is a fused heterocyclic structure containing both benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine typically involves the reaction of o-phenylenediamine with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, including kinases and proteases, making them potential candidates for drug development .

Medicine: this compound and its derivatives are investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with biological targets such as DNA and proteins makes it a promising candidate for therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme . Additionally, the thiohydroxylamine group can form covalent bonds with specific amino acid residues in the enzyme, leading to irreversible inhibition .

Biological Activity

S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-benzimidazole derivatives with thiohydroxylamine. The method can vary based on the substituents on the benzimidazole ring, which can significantly affect the compound's biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of benzimidazole exhibit potent antimicrobial activity. For instance, studies have shown that certain benzimidazole compounds possess minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Candida albicans . The specific activity of this compound in this context remains to be fully elucidated, but its structural similarities suggest potential efficacy against similar microbial targets.

Anti-inflammatory Activity

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Compounds containing the benzimidazole moiety have shown promise in reducing inflammation in various models, such as carrageenan-induced paw edema in rats . The mechanism often involves inhibition of pro-inflammatory mediators, making it a potential candidate for developing anti-inflammatory drugs.

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Compounds with thiohydroxylamine groups are known to scavenge free radicals, which can mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutics aimed at diseases characterized by oxidative stress, such as neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

A study focused on a series of benzimidazole derivatives reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds had MIC values below 10 µg/mL, indicating their potential as effective antibiotics . While specific data on this compound is limited, its structural characteristics suggest it could exhibit similar or enhanced activity.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model using carrageenan-induced edema, several benzimidazole derivatives were tested for their ability to reduce swelling and inflammation. Results indicated a dose-dependent response with some compounds showing efficacy comparable to standard anti-inflammatory drugs like Diclofenac . This suggests that this compound may also possess similar anti-inflammatory properties.

Properties

CAS No.

41066-68-6

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

S-(1H-benzimidazol-2-yl)thiohydroxylamine

InChI

InChI=1S/C7H7N3S/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H,9,10)

InChI Key

ZDXCSDOLRSKTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SN

Origin of Product

United States

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